molecular formula C7H6ClN3O2S B8745208 6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine

6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B8745208
M. Wt: 231.66 g/mol
InChI Key: YHXANLVUYDSBEI-UHFFFAOYSA-N
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Patent
US09290517B2

Procedure details

To a stirring solution of 6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine (954.0 mg, 4.78 mmol) in 50% CH3CN/water (61.4 mL) was added potassium peroxymonosulfate (oxone, 6.46 g, 10.51 mmol). The reaction was stirred under N2 at RT for 15 h, then filtered and the filtrate added to a stirring mixture of EtOAc (1.27 L)/water (0.70 L). The aqueous layer was separated and back-extracted with EtOAc (0.25 L). The combined organic layers were evaporated under reduced pressure to afford the title compound. LC-MS: calculated for C7H6ClN3O2S 230.99 observed m/e: 231.98 (M+H)+ (Rt 1.72/2.0 min)
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
61.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:9](SC)=[N:10][C:4]=2[CH:3]=1.[S:13]([O-:18])(O[O-])(=O)=[O:14].[K+].[K+].[CH3:21]C#N.O>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:9]([S:13]([CH3:21])(=[O:18])=[O:14])=[N:10][C:4]=2[CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
954 mg
Type
reactant
Smiles
ClC1=CC2=C(C=N1)NC(=N2)SC
Name
Quantity
6.46 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
61.4 mL
Type
reactant
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under N2 at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate added to a stirring mixture of EtOAc (1.27 L)/water (0.70 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
back-extracted with EtOAc (0.25 L)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)NC(=N2)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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